molecular formula C7H4BrNOS B1296042 7-Bromothieno[3,2-c]pyridin-4(5h)-one CAS No. 29079-94-5

7-Bromothieno[3,2-c]pyridin-4(5h)-one

Cat. No.: B1296042
CAS No.: 29079-94-5
M. Wt: 230.08 g/mol
InChI Key: IFGFCNNLXIUQIV-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[3,2-c]pyridin-4(5H)-one typically involves the bromination of thieno[3,2-c]pyridin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromothieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4(5H)-one derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

7-Bromothieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.

    Chemical Biology: It serves as a probe for studying biological processes involving sulfur and nitrogen heterocycles.

Mechanism of Action

The mechanism of action of 7-Bromothieno[3,2-c]pyridin-4(5H)-one is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The bromine atom may also play a role in modulating its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromothieno[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This combination of features imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-bromo-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGFCNNLXIUQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301671
Record name 7-bromothieno[3,2-c]pyridin-4(5h)-one
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Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29079-94-5
Record name 7-Bromothieno[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
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Record name NSC 145422
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Record name 29079-94-5
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Record name 7-bromothieno[3,2-c]pyridin-4(5h)-one
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Record name 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
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